molecular formula C10H8N2O4 B3285108 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 797060-48-1

5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B3285108
CAS No.: 797060-48-1
M. Wt: 220.18 g/mol
InChI Key: GWGITNPFMIFYGH-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₁₀H₈N₂O₄, derived from the parent pyrrolo[2,3-b]pyridine scaffold substituted with a methoxycarbonyl (-COOCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science .

The compound is synthesized via multi-step reactions, including cyclization and functional group modifications. Its structural analogs are often explored for biological activity, particularly as kinase inhibitors or intermediates in drug development .

Properties

IUPAC Name

5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGITNPFMIFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions. This reaction produces the target product through a series of steps that include condensation and cyclization .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its strong electrophilicity, which allows it to react readily with nucleophiles. The compound can coordinate to metal ions through its carboxylate group, forming stable complexes. These interactions are crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with structurally related pyrrolopyridine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-COOCH₃, 2-COOH C₁₀H₈N₂O₄ 220.18 Intermediate in kinase inhibitors; moderate solubility in polar solvents
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-Cl, 2-COOH C₈H₅ClN₂O₂ 196.59 Enhanced electrophilicity for nucleophilic substitution reactions; lower yield (~71%)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-CF₃, 2-COOH C₉H₅F₃N₂O₂ 230.15 High lipophilicity; used in agrochemicals and fluorinated drug candidates
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-NH₂, 2-COOCH₃ C₁₀H₉N₃O₂ 203.20 Precursor for functionalized derivatives; amino group enables conjugation
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH (different ring) C₉H₈N₂O₃ 192.17 Lower steric hindrance due to [2,3-c] isomerism; higher synthetic yield (~80%)

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance reactivity for cross-coupling reactions but reduce solubility. For example, the trifluoromethyl derivative (230.15 g/mol) exhibits higher lipophilicity than the methoxycarbonyl analog .
  • Electron-Donating Groups (OCH₃, NH₂) : Improve solubility and synthetic yields. The methoxy-substituted [2,3-c]pyridine derivative achieves 80% yield compared to 71% for the chloro analog .

Ring Isomerism :

  • Pyrrolo[2,3-b]pyridine derivatives (e.g., target compound) differ from [2,3-c] isomers in electronic distribution and steric accessibility. The [2,3-c] isomer () shows distinct reactivity in cyclization steps due to altered nitrogen positioning .

Biological Relevance :

  • Carboxylic acid derivatives (e.g., 5-CF₃ and 5-COOCH₃) are frequently esterified or amidated to enhance cell permeability in drug candidates .
  • The methyl ester analog () serves as a stable intermediate for further functionalization, such as amide bond formation .

Biological Activity

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring system. The structural formula can be represented as follows:

  • Chemical Formula : C₁₁H₉N₃O₄
  • IUPAC Name : this compound
  • CAS Number : Not explicitly listed in the search results.

1. Pharmacological Effects

Research indicates that derivatives of pyrrolopyridines, including this compound, exhibit various pharmacological effects:

  • Inhibition of Phosphodiesterase (PDE) Activity : Compounds within this class have shown promising results as selective inhibitors of PDE4B, which is implicated in inflammatory diseases. For instance, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown effectiveness against various pathogens .

2. Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrolopyridine compounds reveal that modifications to the core structure significantly influence biological activity. Key findings include:

  • The introduction of substituents at specific positions on the pyrrolopyridine scaffold can enhance potency and selectivity for targeted enzymes or receptors.
  • Molecular docking studies suggest that the spatial arrangement of functional groups is critical for binding affinity to PDE4B .

Case Study 1: PDE4B Inhibition

A study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that certain modifications led to compounds with IC₅₀ values in the low micromolar range against PDE4B. For example:

CompoundIC₅₀ (µM)% Inhibition
Compound A0.885%
Compound B4.275%
Compound C>10<50%

This highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of related pyrrolopyridine derivatives against common bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

Q & A

What are the optimal synthetic routes for 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of pyrrolopyridine derivatives typically involves bromination, substitution, or esterification reactions. For example, brominated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) are synthesized using NaH or K₂CO₃ in polar aprotic solvents like DMF/DMSO to facilitate nucleophilic substitution . Methoxycarbonyl groups can be introduced via esterification under acidic conditions or via coupling reagents. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents enhance reactivity but may require anhydrous conditions to avoid hydrolysis .
  • Temperature : Controlled heating (e.g., 80°C in thionyl chloride for amidation) improves reaction efficiency but risks decomposition if prolonged .
  • Catalysts : Use of NaH for deprotonation or Pd-based catalysts for cross-coupling can optimize functionalization .

Methodological Insight : A stepwise approach starting with bromination of the pyrrolopyridine core, followed by methoxycarbonyl insertion via ester exchange, is recommended. Monitor intermediates using LC-MS or TLC to confirm progression .

How can researchers address low solubility of this compound in biological assays?

Basic Research Focus
Solubility challenges arise due to the compound’s aromaticity and polar functional groups. Strategies include:

  • Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain stability in cell culture media .
  • pH adjustment : Solubilize in weakly basic buffers (pH 7.4–8.5) to deprotonate the carboxylic acid group .

Methodological Insight : Pre-screen solubility using differential scanning calorimetry (DSC) or dynamic light scattering (DLS). For in vitro assays, validate solubility post-derivatization via HPLC to confirm no degradation .

What advanced techniques validate the compound’s role as an enzyme inhibitor in cancer research?

Advanced Research Focus
This compound’s structural analogs (e.g., 5-(trifluoromethyl)-pyrrolopyridine derivatives) inhibit enzymes like MutT Homologue 1 (MTH1) or kinases via competitive binding . Key methodologies include:

  • X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., interactions with the methoxycarbonyl group and hydrophobic pockets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Kinase profiling panels : Assess selectivity across 100+ kinases to minimize off-target effects .

Data Contradiction Note : Some analogs show variable IC₅₀ values due to differences in cellular permeability. Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cellular activity .

How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Advanced Research Focus
Density functional theory (DFT) and molecular docking simulations guide reaction design:

  • DFT : Calculate activation energies for methoxycarbonyl insertion or bromination steps to prioritize feasible routes .
  • Docking studies : Predict binding poses with target enzymes (e.g., MTH1) to optimize substituent placement .

Methodological Insight : Use software like Gaussian or Schrödinger Maestro. Validate predictions with small-scale reactions (<100 mg) and characterize products via NMR (¹H, ¹³C) and HRMS .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in activity data (e.g., IC₅₀ values) may stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity issues : Ensure >95% purity via HPLC and confirm absence of regioisomers (common in pyrrolopyridine synthesis) .
  • Cellular context : Account for differences in cell lines (e.g., MTH1 expression levels in HeLa vs. HCT116) .

Methodological Insight : Replicate key studies using in-house synthesized batches and cross-validate with orthogonal assays (e.g., Western blotting for target inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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